![molecular formula C22H29N3O6S B077972 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate CAS No. 14254-18-3](/img/structure/B77972.png)
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate is a synthetic compound with a complex chemical structure. It is commonly known as MitoTracker Red, a fluorescent dye that is widely used in biological research for staining mitochondria. This compound is a derivative of rhodamine, a fluorescent dye that has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
Mechanism Of Action
The mechanism of action of MitoTracker Red involves its accumulation in the mitochondria due to its positive charge, which is attracted to the negative charge of the mitochondrial membrane potential. Once inside the mitochondria, the dye binds to mitochondrial proteins and emits a red fluorescence when excited by light. The fluorescence intensity is proportional to the mitochondrial mass and membrane potential.
Biochemical And Physiological Effects
MitoTracker Red has no known biochemical or physiological effects on cells. It is a non-toxic dye that is well tolerated by cells and does not interfere with mitochondrial function or cell viability. However, it is important to note that the use of this dye can affect the mitochondrial membrane potential and alter mitochondrial function, particularly at high concentrations.
Advantages And Limitations For Lab Experiments
The advantages of using MitoTracker Red in lab experiments include its ability to selectively stain mitochondria, its high fluorescence intensity, and its compatibility with various imaging techniques. It is also a non-toxic dye that does not interfere with cell viability or mitochondrial function. However, the limitations of using this dye include its cost, the complex synthesis process, and the potential for altering mitochondrial function at high concentrations.
Future Directions
There are several future directions for the use of MitoTracker Red in biological research. One potential direction is the development of new derivatives of this dye with improved properties, such as increased fluorescence intensity or specificity for certain types of mitochondria. Another direction is the use of this dye in combination with other fluorescent dyes or imaging techniques to study mitochondrial dynamics in live cells. Additionally, the use of MitoTracker Red in animal models may provide new insights into the role of mitochondria in various diseases and disorders.
Synthesis Methods
The synthesis of MitoTracker Red involves several steps. The first step involves the synthesis of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene carboxylic acid, which is then reacted with N-(3-aminopropyl) trimethylammonium chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MitoTracker Red is widely used in biological research, particularly in the field of cell biology. It is used as a marker for mitochondria, which are organelles responsible for producing energy in cells. The dye accumulates in the mitochondria and emits a bright red fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for visualizing mitochondria in live cells and studying their dynamics.
properties
CAS RN |
14254-18-3 |
|---|---|
Product Name |
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate |
Molecular Formula |
C22H29N3O6S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium |
InChI |
InChI=1S/C21H25N3O2.CH4O4S/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;1-5-6(2,3)4/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H3,(H,2,3,4) |
InChI Key |
WXRXAZZQRGZYSG-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
Other CAS RN |
14254-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
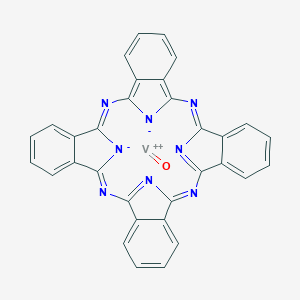
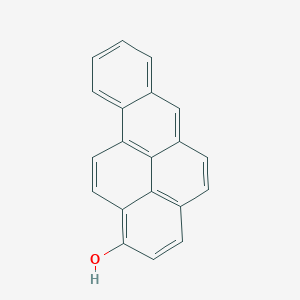
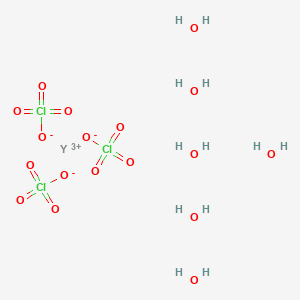
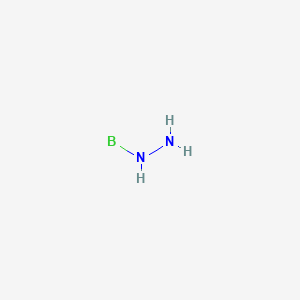
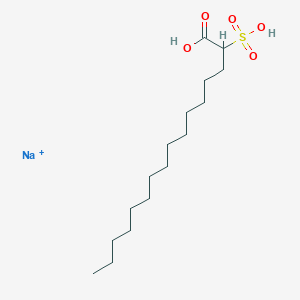
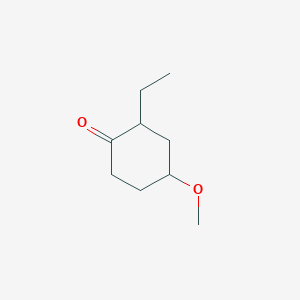
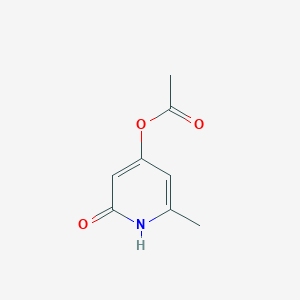
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
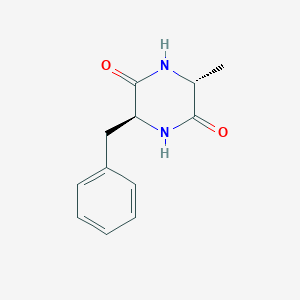
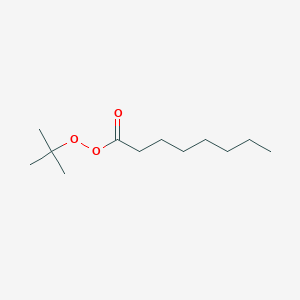
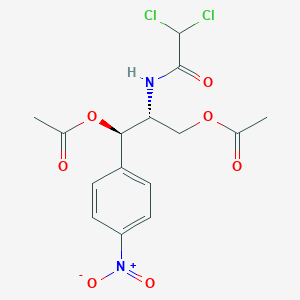
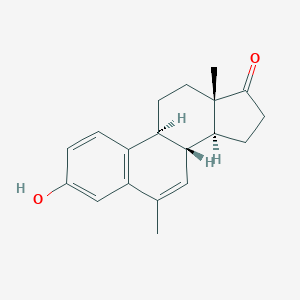
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)